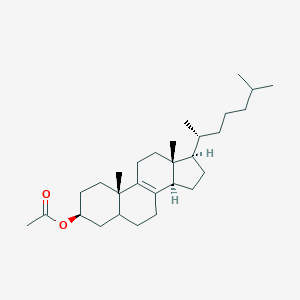

Cholest-8-en-3beta-ol, acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17137-74-5 |

|---|---|

Molecular Formula |

C29H48O2 |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

[(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-23,25-26H,7-18H2,1-6H3/t20-,22?,23+,25-,26+,28+,29-/m1/s1 |

InChI Key |

VDLGFFVBSBOWKP-HUZKYICYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C |

Synonyms |

Cholest-8-en-3β-ol acetate |

Origin of Product |

United States |

Biosynthesis of Cholest 8 En 3beta Ol and Its Acetate Ester

Derivatization for Synthetic and Research Purposes

The acetate (B1210297) group at the 3β-position is frequently used as a protecting group to prevent the hydroxyl function from reacting during chemical modifications at other sites on the sterol core or side chain. researchgate.net This strategy allows for selective reactions to create a diverse range of derivatives.

Research has demonstrated several key derivatization reactions starting from cholest-8-en-3beta-ol, acetate or its close analogs:

Oxidation: The sterol backbone can be oxidized at various positions. For instance, the oxidation of 5α-cholesta-8,14-dien-3β-yl acetate with Jones reagent yields 9α-hydroxy-15-oxo-5α-cholest-8(14)-en-3β-yl acetate. rsc.org Similarly, related acetates can be oxidized to form 7-oxo derivatives. sigmaaldrich.com These keto-steroids are often studied for their potential biological activities, including as inhibitors of cholesterol metabolism. nih.govrice.edu

Epoxidation: The double bond in the sterol ring system can be converted to an epoxide. For example, derivatives of 4α,14α-dimethyl-5α-cholest-8-en-3β-yl acetate have been epoxidized at the C8-C9 position to investigate the insecticidal activity of the resulting compounds. mdpi.com

Rearrangement: Acid treatment of 5α-cholest-8(14)-en-3β-ol acetate can induce a backbone rearrangement, leading to the formation of 5α,17α-cholest-14-en-3β-ol acetate, demonstrating the chemical reactivity of the sterol skeleton. acs.org

Side-Chain Modification: The acetate can be used as a starting point for complex syntheses involving the side chain. For example, derivatives have been used to create side-chain functionalized δ-8(14)-15-ketosterols through reactions like Wittig olefination, hydroboration-oxidation, and oxymercuration. researchgate.net

The table below summarizes various derivatives synthesized from this compound and related compounds, highlighting the versatility of this chemical scaffold.

| Starting Material (Acetate Derivative) | Reagent(s) / Reaction Type | Product | Purpose / Application |

| 5α-cholesta-8,14-dien-3β-yl acetate | Jones oxidation | 9α-hydroxy-15-oxo-5α-cholest-8(14)-en-3β-yl acetate rsc.org | Synthesis of hypocholesterolemic agent analogs rsc.org |

| 5α-cholest-8(14)-en-3β-ol acetate | Acid treatment | 5α,17α-cholest-14-en-3β-ol acetate acs.org | Study of steroid backbone rearrangement acs.org |

| 3β-acetoxy-4α,14α-dimethyl-5α-cholest-8-ene | Oxidation | 3β-acetoxy-4α,14α-dimethyl-5α-cholest-8-ene-7,11-dione mdpi.com | Synthesis of potential insecticidal compounds mdpi.com |

| 3β-acetoxy-24-hydroxy-5α-chol-8(14)-en-15-one | Wittig olefination | 3β-acetoxy-5α-cholesta-8(14),24-dien-15-one researchgate.net | Preparation of potential metabolites and analogs of sterol synthesis inhibitors researchgate.net |

Derivatization for Analytical Applications

Chemical derivatization is a fundamental technique in analytical chemistry to improve the chromatographic behavior and mass spectrometric detection of sterols. While this compound is itself a derivative, further modifications or alternative derivatization strategies are employed for specific analytical goals.

Isotopic Labeling: For quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are essential. Deuterated analogs of related compounds, such as [7,7,9α,16,16-2H5]-5α-cholest-8(14)-en-3β-ol-15-one and its 3β-acetate derivative, have been synthesized to serve this purpose. nih.gov These labeled standards allow for precise quantification by correcting for analyte loss during sample preparation and ionization variance. nih.gov

Enhanced Chromatographic Separation: The conversion of sterols to their acetate esters is a classic method used to improve their stability and volatility for gas chromatography (GC). The analysis of complex mixtures of sterol acetates by techniques like medium pressure liquid chromatography on silver nitrate-impregnated alumina (B75360) columns allows for the separation of sterols based on the number and position of double bonds. nih.govjst.go.jp

Improved Mass Spectrometry Detection: Although acetylation is common, other derivatization techniques can offer superior sensitivity for mass spectrometry. For instance, converting the 3β-hydroxyl group to a trifluoroacetate (B77799) ester can improve chromatographic properties and provide specific fragmentation patterns for GC-MS analysis. mdpi.com Another advanced technique involves enzymatic oxidation of the 3β-hydroxyl group to a 3-oxo group, followed by reaction with a charge-tagging reagent like Girard's P (GP) hydrazine. acs.orgund.edu This "charge-tagging" dramatically increases ionization efficiency for liquid chromatography-mass spectrometry (LC-MS), enabling the detection of trace amounts of sterols and their visualization in tissues via mass spectrometry imaging. acs.orgund.edu

The following table outlines key analytical techniques where derivatization of sterols, including the formation of acetates and other derivatives, is critical.

| Analytical Technique | Derivatization Method | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Acetylation, Silylation, Trifluoroacetylation mdpi.com | Improves volatility, thermal stability, and chromatographic peak shape. Provides characteristic mass spectra. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Charge-tagging (e.g., GP hydrazones after oxidation) und.edu | Greatly enhances ionization efficiency and sensitivity for detecting low-abundance sterols. und.edu |

| Mass Spectrometry (Quantitative) | Synthesis of deuterated acetate derivatives nih.gov | Creation of internal standards for accurate and precise quantification. nih.gov |

| Mass Spectrometry Imaging (MSI) | On-tissue derivatization (e.g., charge-tagging) acs.org | Enables visualization of cholesterol and other sterols distribution across tissue sections. acs.org |

Metabolic Transformations and Downstream Pathways Involving Cholest 8 En 3beta Ol and Its Acetate

Role of Cholest-8-en-3beta-ol as a Metabolic Intermediate in Cholesterol Biosynthesis

Cholest-8-en-3beta-ol, also known as zymostenol (B45303) in some contexts, is a key intermediate in the post-lanosterol segment of the cholesterol biosynthetic pathway. nih.govnih.gov Following the initial cyclization of squalene (B77637) to form lanosterol (B1674476), a series of demethylations and double bond rearrangements occur. Cholest-8-en-3beta-ol emerges after the removal of the methyl groups at C-4 and C-14 of lanosterol. nih.gov

Its primary role is to serve as a substrate for the enzyme sterol Δ8-Δ7 isomerase. nih.gov This enzyme catalyzes the crucial shift of the double bond from the C8-C9 position to the C7-C8 position, forming lathosterol (B1674540) (cholest-7-en-3beta-ol). nih.govwikipedia.org This isomerization is a critical step, as the resulting Δ7-sterol is the substrate for subsequent reactions that lead to the formation of the Δ5 double bond characteristic of cholesterol. acs.org The conversion of cholest-8(9)-en-3beta-ol to lathosterol by this isomerase is a pivotal point in the final stages of cholesterol synthesis. nih.gov The acetate (B1210297) form, Cholest-8-en-3beta-ol acetate, can be hydrolyzed to the free sterol to enter this pathway.

Enzymes Catalyzing Further Modifications of Cholest-8-en-3beta-ol

Once formed, Cholest-8-en-3beta-ol and its downstream products are acted upon by a suite of enzymes that further modify the sterol structure. These modifications are essential for producing the final, biologically active sterols.

Following the isomerization of Cholest-8-en-3beta-ol to lathosterol (a Δ7-sterol), the pathway towards Δ5-sterols like cholesterol continues. A key enzyme in this part of the pathway is sterol Δ7-reductase (DHCR7). nih.govresearchgate.net However, this enzyme does not act on Cholest-8-en-3beta-ol directly. Instead, it acts on a downstream product, 7-dehydrocholesterol (B119134), which is a Δ5,7-sterol. researchgate.netuniprot.org The formation of 7-dehydrocholesterol from lathosterol is catalyzed by sterol C-5 desaturase. wikipedia.orggenecards.org

The Δ7-reductase then catalyzes the reduction of the C7-C8 double bond of 7-dehydrocholesterol to produce cholesterol. nih.govuniprot.org This is the final step in the main cholesterol biosynthesis pathway. uniprot.org The activity of this enzyme is crucial, and its inhibition can lead to the accumulation of 7-dehydrocholesterol. nih.govresearchgate.net

It is important to note that in some organisms, such as certain oomycetes, a Δ7-sterol reductase can convert ergosterol (B1671047) to brassicasterol, demonstrating the enzyme's role in modifying different sterol substrates. mdpi.com

Sterol C-5 desaturase (SC5D) is another critical enzyme in the pathway downstream of Cholest-8-en-3beta-ol. wikipedia.orgontosight.ai This enzyme introduces a double bond at the C-5 position of the sterol ring. ontosight.ai In the context of cholesterol biosynthesis, its substrate is lathosterol (cholest-7-en-3beta-ol), which it converts to 7-dehydrocholesterol (cholesta-5,7-dien-3beta-ol). wikipedia.orggenecards.orgnih.gov

This desaturation is a vital step as it creates the conjugated diene system in the B ring, which is a prerequisite for the subsequent reduction of the Δ7 bond by Δ7-sterol reductase to form cholesterol. acs.org The activity of C-5 desaturase requires molecular oxygen and either NADH or NADPH as cofactors. wikipedia.org The expression of the gene encoding this enzyme is regulated by cellular cholesterol levels, highlighting a feedback mechanism. nih.gov

While the primary fate of Cholest-8-en-3beta-ol in animals is cholesterol biosynthesis, in other eukaryotes like fungi and plants, the sterol side chain can undergo further modifications. These reactions are catalyzed by enzymes such as S-adenosylmethionine (AdoMet)-sterol-C-methyltransferases (SMTs) and sterol C-22 desaturases. bioone.org

SMTs are responsible for adding one or two methyl groups to the sterol side chain at the C-24 position, a hallmark of phytosterols (B1254722) and ergosterol. bioone.org For instance, in Saccharomyces cerevisiae, the SMT converts zymosterol (B116435) (a Δ8,24-dien-3β-ol) to fecosterol. bioone.org While Cholest-8-en-3beta-ol itself is not the direct substrate for SMT in this specific example, it highlights the divergence of sterol pathways in different organisms. In plants, two successive methyl transfers can lead to the formation of 24-ethyl sterols. bioone.org

Sterol C-22 desaturase introduces a double bond at the C-22 position of the side chain, another common feature of non-mammalian sterols like ergosterol. bioone.org The presence and activity of these side-chain modifying enzymes create a significant branch point in sterol metabolism, leading to a diverse array of sterols with different biological functions across various kingdoms of life.

Interactive Table: Key Enzymes in Downstream Pathways

| Enzyme | Action | Substrate (in relevant pathway) | Product |

|---|---|---|---|

| Sterol Δ8-Δ7 isomerase | Isomerizes the Δ8 double bond to a Δ7 double bond. | Cholest-8-en-3beta-ol | Lathosterol (Cholest-7-en-3beta-ol) |

| Sterol C-5 Desaturase | Introduces a double bond at the C-5 position. | Lathosterol | 7-Dehydrocholesterol |

| Sterol Δ7-Reductase | Reduces the Δ7 double bond. | 7-Dehydrocholesterol | Cholesterol |

| Sterol C-methyltransferase (SMT) | Adds a methyl group to the side chain. | Zymosterol (in fungi) | Fecosterol |

| Sterol C-22 Desaturase | Introduces a double bond at the C-22 position. | Various sterol precursors | C-22 desaturated sterols (e.g., ergosterol) |

Regulation of Metabolic Flux through Cholest-8-en-3beta-ol Pathway Branch Points

The flow of metabolites through the sterol biosynthesis pathway, including the branch points involving Cholest-8-en-3beta-ol, is meticulously controlled to maintain cellular lipid homeostasis. This regulation occurs at multiple levels, from the transcription of genes encoding metabolic enzymes to post-transcriptional modifications.

The primary regulators of sterol metabolism at the transcriptional level are the Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govportlandpress.com These transcription factors control the expression of a multitude of genes involved in the synthesis of cholesterol and fatty acids. portlandpress.com There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-2 is the major regulator of cholesterol biosynthesis genes. nih.gov

When cellular sterol levels are low, the SREBP precursor protein is transported from the endoplasmic reticulum to the Golgi apparatus, where it is cleaved to release the mature, transcriptionally active form. ahajournals.orgsochob.cl This active form then moves to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. nih.gov Genes encoding enzymes in the cholesterol synthesis pathway, including those downstream of Cholest-8-en-3beta-ol such as sterol C-5 desaturase, are under the control of SREBPs. nih.govnih.gov

Post-transcriptional regulation also plays a significant role. For instance, the stability of mRNA transcripts for certain metabolic enzymes can be altered in response to cellular conditions. researchgate.net Furthermore, the activity of the SREBP pathway itself can be modulated by other factors. For example, ceramide synthesis has been shown to correlate with the generation of transcriptionally active SREBP. ahajournals.org Additionally, microRNAs have emerged as key regulators of cholesterol metabolism, capable of targeting the mRNA of important proteins like the cholesterol transporter ABCA1, thereby influencing cholesterol efflux and HDL levels. unipr.it

Interactive Table: Regulatory Mechanisms of Sterol Metabolism

| Regulatory Level | Mechanism | Key Players | Effect on Pathway |

|---|---|---|---|

| Transcriptional | Control of gene expression | SREBPs (especially SREBP-2) | Upregulates synthesis enzymes when sterol levels are low. |

| Post-transcriptional | mRNA stability, microRNA regulation | microRNAs (e.g., miR-144) | Can downregulate key proteins in cholesterol transport and metabolism. |

| Post-translational | Proteolytic activation of transcription factors | SREBP cleavage-activating protein (SCAP) | Releases active SREBP in response to low sterol levels. |

Sterol Regulatory Element Binding Proteins (SREBPs) and Related Transcription Factors

The cellular machinery for lipid biosynthesis is governed by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.gov These proteins are central to maintaining lipid homeostasis by controlling the expression of genes involved in the synthesis of cholesterol, fatty acids, and triglycerides. nih.govnih.gov The SREBP family has three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. nih.gov While the SREBP-1 isoforms are primarily associated with the regulation of fatty acid synthesis, SREBP-2 is the master regulator of the cholesterol biosynthesis pathway. nih.govfrontiersin.org

The activation of SREBPs is a tightly regulated process that responds to intracellular sterol levels. nih.gov SREBPs are synthesized as inactive precursors embedded in the membrane of the endoplasmic reticulum (ER), where they are bound to the SREBP Cleavage-Activating Protein (SCAP). nih.govasm.org SCAP functions as a sterol sensor. nih.gov When cellular sterol levels are low, the SCAP-SREBP complex is transported from the ER to the Golgi apparatus. nih.govasm.org Within the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), act sequentially to cleave the SREBP precursor. nih.gov This cleavage releases the N-terminal domain of the SREBP, which is the mature, active transcription factor. nih.gov This active fragment then translocates to the nucleus, where it binds to specific DNA sequences called Sterol Regulatory Elements (SREs) in the promoter regions of target genes, thereby activating their transcription. frontiersin.orgnih.gov

The accumulation of sterol intermediates, including precursors to or isomers of cholest-8-en-3beta-ol, is often observed in models with dysregulated SREBP pathways. For instance, in mouse embryos lacking Insig proteins (which retain the SCAP-SREBP complex in the ER), there is a significant accumulation of post-squalene intermediates such as zymosterol. nih.gov Similarly, studies in fungi have shown that mutations in the SREBP pathway can lead to the accumulation of sterol intermediates like 4,4-dimethyl-zymosterol, a precursor to zymosterol. asm.org These findings establish a direct link between the functional state of the SREBP regulatory cascade and the metabolic flux through intermediates like cholest-8-en-3beta-ol.

While direct modulation of the SREBP pathway by cholest-8-en-3beta-ol itself is not as extensively characterized as that by cholesterol or desmosterol (B1670304), the role of other cholesterol precursors provides a strong precedent. Desmosterol, an isomer of zymostenol, has been shown to act as a feedback inhibitor of cholesterol synthesis by inactivating SREBP. elifesciences.org This suggests that the cellular machinery can sense and respond to the levels of specific sterol intermediates, not just the final product.

Table 1: Key Proteins in the SREBP Regulatory Pathway

| Protein | Function | Role in Sterol Homeostasis |

| SREBP-2 | Transcription Factor | Master regulator of genes for cholesterol biosynthesis. nih.govfrontiersin.org |

| SCAP | ER Membrane Protein | Acts as a sterol sensor and escorts SREBP from the ER to the Golgi in low-sterol conditions. nih.gov |

| Insig-1/2 | ER Resident Proteins | Binds to the SCAP-SREBP complex in high-sterol conditions, retaining it in the ER. nih.gov |

| S1P / S2P | Golgi Proteases | Sequentially cleave the SREBP precursor in the Golgi to release the active transcription factor. nih.gov |

Feedback Control Mechanisms in Sterol Homeostasis

The cholesterol biosynthetic pathway is a highly energy-intensive process, necessitating intricate feedback control mechanisms to prevent the over-accumulation of its products, which can be toxic to the cell. nih.govelifesciences.org This regulation occurs at multiple levels, primarily through the SREBP pathway and the post-translational modification of key enzymes. nih.govnih.gov

The primary feedback loop involves the end-product, cholesterol. When cholesterol levels in the ER membrane rise, cholesterol binds to the sterol-sensing domain of SCAP. nih.gov This binding induces a conformational change in SCAP, causing it to bind tightly to the Insig proteins. nih.govelsevierpure.com This interaction effectively anchors the entire SCAP-SREBP complex in the ER, preventing its transport to the Golgi and halting the proteolytic activation of SREBP. nih.gov Consequently, the transcription of genes for cholesterol synthesis and uptake is suppressed, reducing the production and import of cholesterol. nih.gov

Importantly, feedback regulation is not limited to the final product. Several sterol intermediates in the pathway have been identified as potent regulatory molecules themselves. nih.govnih.gov This allows for a more nuanced control of the metabolic flux. A prominent example is the regulation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the mevalonate (B85504) pathway. nih.gov The accumulation of certain C4-dimethylated sterols, particularly lanosterol and its derivative 24,25-dihydrolanosterol, accelerates the degradation of the HMGCR protein via the ubiquitin-proteasome system. nih.govnih.gov This action provides a rapid mechanism to curtail the pathway at an early stage, independent of the transcriptional control exerted by SREBP. nih.gov

While the specific regulatory actions of cholest-8-en-3beta-ol (zymostenol) are still under investigation, its position as a key intermediate suggests its levels are tightly controlled. The accumulation of sterol intermediates can be detrimental; in Insig-deficient mice, the buildup of zymosterol and other precursors was suggested to be teratogenic. nih.gov Cells have mechanisms to prevent such toxicity, including the esterification of excess sterols for storage in lipid droplets. elifesciences.org The existence of distinct regulatory roles for different intermediates, such as desmosterol inhibiting SREBP and lanosterol promoting HMGCR degradation, points to a sophisticated system of parallel feedback pathways. elifesciences.org This system ensures that the levels of all sterols, not just cholesterol, are maintained within a narrow physiological range.

Table 2: Regulatory Actions of Different Sterols in the Biosynthesis Pathway

| Sterol | Regulatory Target | Mechanism of Action |

| Cholesterol | SCAP/SREBP Processing | Binds to SCAP, promoting its interaction with Insig and retaining the SREBP complex in the ER. nih.govelsevierpure.com |

| Lanosterol | HMG-CoA Reductase | Accelerates the proteasomal degradation of the HMGCR enzyme. nih.govnih.gov |

| 24,25-Dihydrolanosterol | HMG-CoA Reductase | Accelerates the proteasomal degradation of the HMGCR enzyme. nih.gov |

| Desmosterol | SREBP Pathway | Acts as a feedback inhibitor of cholesterol synthesis by inactivating SREBP. elifesciences.org |

| Oxysterols (e.g., 25-HC) | SCAP/SREBP Processing | Potently inhibit SREBP processing by binding directly to Insig proteins. nih.gov |

Occurrence and Biological Roles of Cholest 8 En 3beta Ol, Acetate

Distribution in Diverse Eukaryotic Organisms

The presence of sterols is a hallmark of eukaryotic cells, where they play crucial roles in membrane structure and as precursors for signaling molecules. The distribution of Cholest-8-en-3beta-ol, acetate (B1210297) is not as ubiquitously documented as that of major sterols like cholesterol or ergosterol (B1671047). However, evidence for its existence and the presence of related esterified sterols can be found across different kingdoms.

In mammals, Cholest-8-en-3beta-ol, in its unesterified form known as zymostenol (B45303), is a late-stage precursor in the biosynthesis of cholesterol. caymanchem.comnih.gov Zymostenol accumulates in cells when the subsequent steps in the cholesterol synthesis pathway are inhibited. caymanchem.com For instance, certain drugs can lead to an increase in the levels of zymostenol, which in turn can influence cellular processes like cell cycle progression and the accumulation of other lipids. caymanchem.com

While direct evidence for the widespread presence of Cholest-8-en-3beta-ol, acetate is limited, the existence of other esterified sterol intermediates has been documented. For example, a related compound, 5 alpha-cholest-8(14)-en-3 beta-ol-15-one, has been isolated from rat skin, with approximately 72% of it being in an esterified form. nih.gov This finding suggests that sterol intermediates, including potentially Cholest-8-en-3beta-ol, can be esterified in mammalian tissues. The synthesis of the 3-beta-acetate derivative of 5 alpha-cholest-8(14)-en-3 beta-ol-15-one has also been described, further indicating the chemical feasibility and potential biological relevance of such acetate esters. nih.gov

Acetate itself is a key biomolecule in mammalian metabolism, serving as a precursor for the synthesis of fatty acids and sterols through its conversion to acetyl-CoA. frontiersin.org The enzymatic machinery for the production and utilization of acetate is widespread in mammalian tissues. nih.gov

Occurrence of Cholest-8-en-3beta-ol and Related Compounds in Mammals

| Compound | Form | Location/Context | Significance |

|---|---|---|---|

| Zymostenol (Cholest-8-en-3beta-ol) | Free sterol | Intermediate in cholesterol biosynthesis | Accumulates upon inhibition of later pathway steps, affects cell cycle. caymanchem.com |

| 5 alpha-cholest-8(14)-en-3 beta-ol-15-one | Esterified (72%) | Rat skin and hair | Potent inhibitor of cholesterol biosynthesis. nih.gov |

The primary sterol in most fungi is ergosterol, which is structurally distinct from cholesterol and its immediate precursors. mdpi.com The fungal biosynthetic pathway for ergosterol shares early steps with the mammalian cholesterol pathway but diverges. Consequently, the specific intermediate Cholest-8-en-3beta-ol is not a typical component of the main ergosterol synthesis pathway.

However, the diversity of sterols in fungi is vast, and minor sterols are often present. Some fungi are known to produce inhibitors of cholesterol biosynthesis, such as statins, which act on the early stages of the pathway. nih.gov For instance, Aspergillus oryzae has been shown to produce compounds that inhibit cholesterol synthesis at steps after the formation of dihydrolanosterol, which is upstream of zymostenol. oup.com While this does not confirm the presence of this compound, it highlights the complex and varied nature of sterol metabolism in fungi. The derivatization of sterols to their acetate forms is a common analytical technique in the study of fungal sterols, indicating that these compounds can be readily acetylated. researchgate.net

Plants and algae synthesize a wide array of sterols, collectively known as phytosterols (B1254722). The most common phytosterols are sitosterol, stigmasterol, and campesterol (B1663852). nih.govoregonstate.edu These differ from cholesterol primarily in the alkyl substitution at the C-24 position of the side chain. The biosynthetic pathways leading to these phytosterols are complex and can vary between different plant and algal species.

While direct isolation of this compound from plants is not widely reported, the presence of various sterol intermediates is expected. Phytosterols can exist in free form, as well as esterified with fatty acids or as glycosides. oregonstate.edu Phytosterol acetate esters (PAE) are recognized and have been studied for their potential to improve the bioavailability and dispersity of phytosterols in various applications. scielo.br Studies have shown that phytosterol acetate esters can be incorporated into liposomes and may have a stabilizing effect on membrane structures. scielo.br The isolation of other triterpenoid (B12794562) acetates, such as lanosta-8, 24-dien-3-ol, acetate, from plants like Calotropis procera further supports the natural occurrence of acetylated sterol-like compounds in the plant kingdom. researchgate.net

Phytosterols and Their Acetate Derivatives

| Compound Type | Significance in Plants/Algae | Relevance to Acetate Esters |

|---|---|---|

| Phytosterols (e.g., sitosterol, stigmasterol) | Structural components of cell membranes, precursors to hormones. oregonstate.edu | Can be found as acetate esters to enhance solubility and bioavailability. scielo.br |

| Triterpenoid Acetates | Naturally occurring in various plant species. researchgate.net | Demonstrates the existence of acetylated sterol-like compounds in plants. |

Information regarding the presence of this compound in invertebrates is scarce. Invertebrates exhibit a wide diversity of sterol metabolic pathways, with some capable of de novo synthesis and others requiring dietary sources of sterols.

Historically, sterol synthesis was considered a hallmark of eukaryotes. However, it is now known that some bacteria can synthesize sterols de novo, though this is not a widespread trait. frontiersin.orgresearchgate.net The sterols produced by bacteria are often the initial cyclization products like lanosterol (B1674476) or cycloartenol. nih.gov More complex sterols, including cholesterol, have been identified in some bacteria, suggesting a more intricate bacterial sterol biochemistry than previously thought. nih.gov

Furthermore, some bacteria that degrade sterols are capable of synthesizing and storing steryl esters in intracellular lipid droplets, particularly under nutrient-limiting conditions. nih.gov Genera such as Rhodococcus and Mycobacterium have been shown to accumulate cholesteryl esters. nih.gov This indicates that bacteria possess the enzymatic machinery to esterify sterols, making the presence of various steryl acetates, potentially including this compound, plausible in bacteria that encounter and metabolize sterols. Some cholesterol esters have also been investigated for their potential antimicrobial properties. tandfonline.com

Biological Functions of Sterols and their Ester Derivatives

Sterols are indispensable components of eukaryotic cells, with their ester derivatives playing important, albeit different, roles.

Free sterols, such as cholesterol in animals, ergosterol in fungi, and phytosterols in plants, are crucial for the proper functioning of cell membranes. They intercalate between the phospholipids (B1166683) of the membrane bilayer, where they modulate membrane fluidity, permeability, and mechanical strength. The rigid ring structure of sterols restricts the movement of fatty acyl chains in the membrane, thereby reducing fluidity at higher temperatures and preventing the membrane from becoming too rigid at lower temperatures.

Sterol esters, including acetate esters, are generally considered to be storage forms of sterols rather than direct structural components of the cell membrane. The addition of the acetate group to the 3-beta-hydroxyl group makes the molecule more hydrophobic and unable to orient properly within the phospholipid bilayer in the same way as free sterols. Instead, steryl esters are typically found in intracellular lipid droplets. The hydrolysis of these esters releases free sterols that can then be transported to membranes or used as precursors for other molecules.

However, some studies suggest that at very low concentrations, cholesterol acetate may have an antioxidant effect on lipid membranes. scielo.br Additionally, the interaction of phytosterol acetate esters with phospholipids in liposomes indicates that they can influence the structure of lipid membranes. scielo.br

Involvement in Cellular Signaling Pathways and Lipid Raft Formation

While direct evidence detailing the specific involvement of this compound in cellular signaling pathways and lipid raft formation is not extensively documented in current research, its structural relationship to cholesterol and its position as an intermediate in cholesterol biosynthesis suggest a potential indirect role. Cholesterol is a critical component of mammalian cell membranes and is known to modulate membrane fluidity, and the formation of lipid rafts. These microdomains are enriched in cholesterol and sphingolipids and serve as organizing centers for signaling molecules, thereby playing a crucial role in signal transduction.

Alterations in the levels of cholesterol and its precursors can impact the integrity and function of lipid rafts, consequently affecting cellular signaling. For instance, disruptions in the cholesterol biosynthesis pathway, where Cholest-8-en-3beta-ol is an intermediate, have been shown to influence signaling pathways. Specifically, inhibition of the cholesterol pathway can induce TGF-β signaling in pancreatic cancer cells nih.gov. This suggests that fluctuations in the concentration of cholesterol precursors, including Cholest-8-en-3beta-ol, could potentially modulate signaling cascades that are dependent on the lipid environment of the cell membrane.

Roles in Cellular and Organismal Homeostatic Regulation

The regulation of cholesterol levels is a cornerstone of cellular and organismal homeostasis, and intermediates in the cholesterol biosynthetic pathway are integral to this process. While specific regulatory roles of this compound are not well-defined, the functions of structurally similar sterols provide insight into its potential contributions.

The broader family of cholest-8-ene sterols participates in the complex feedback mechanisms that govern cholesterol synthesis. For example, 5α-cholest-8(14)-en-3β-ol-15-one, a related compound, is a potent inhibitor of cholesterol biosynthesis and has been identified as a regulator of cholesterol metabolism nih.gov. This indicates that sterols with the cholest-8-ene backbone can possess significant biological activity in maintaining cholesterol homeostasis.

Cholest-8-en-3beta-ol itself is a known intermediate in the pathway leading to cholesterol. The enzymatic conversion of such precursors is a tightly regulated process, ensuring that the cellular supply of cholesterol is maintained within a narrow range to meet physiological demands for membrane structure, and as a precursor for steroid hormones and bile acids. The maintenance of this balance is critical, as deregulation of cholesterol metabolism is linked to numerous diseases researchgate.net. The acetate form, this compound, may serve as a metabolic precursor or a storage form, although its precise role in the physiological regulation of sterol levels has not been fully elucidated.

This compound as a Substrate, Marker, or Biochemical Probe in Academic Research

In academic research, acetylated sterols like this compound can serve several purposes, primarily as synthetic intermediates or as probes to study enzymatic processes. The acetylation of the 3β-hydroxyl group can be a strategic chemical modification to protect this functional group during the synthesis of more complex sterol derivatives researchgate.net. This approach allows for chemical modifications at other positions of the sterol backbone.

While there is no widespread documentation of this compound as a standard biochemical marker, its un-acetylated precursor and related isomers are subjects of study in cholesterol biosynthesis research. For instance, isotopically labeled versions of cholesterol precursors are synthesized and used as substrates in enzymatic assays to elucidate the steps and mechanisms of the cholesterol biosynthesis pathway nih.govnih.gov. It is plausible that this compound could be similarly modified (e.g., with radioactive or stable isotopes) to serve as a probe for the activity of certain esterases or to trace its metabolic fate within cells.

Academic Methodologies for the Analysis and Structural Elucidation of Cholest 8 En 3beta Ol, Acetate

Extraction and Sample Preparation Techniques for Sterols and their Esters

The initial and critical stage in the analysis of sterol esters like Cholest-8-en-3beta-ol, acetate (B1210297) from natural sources is the extraction and preparation of the sample. This process aims to efficiently isolate the lipid fraction containing the target compound while minimizing degradation and contamination. The choice of method depends on the nature of the sample matrix and whether the analysis requires the determination of free sterols, esterified sterols, or total sterols. researchgate.net

Solvent extraction is a fundamental technique for isolating lipids, including sterol esters, from various biological materials. nih.govresearchgate.net A common and effective solvent system for this purpose is a mixture of methanol (B129727) and dichloromethane. nih.gov This combination is adept at disrupting lipoproteins and solubilizing a broad range of lipids. nih.gov The process typically involves homogenizing the sample in the solvent mixture, followed by separation of the lipid-containing organic phase. For a comprehensive analysis that includes both free and esterified sterols, this initial extraction is often followed by a hydrolysis step. nih.gov

The selection of solvents is critical and can be tailored to the specific characteristics of the sample. For instance, methods like the Bligh/Dyer or Folch, which traditionally use chloroform (B151607) and methanol, are also widely employed for the simultaneous extraction of various lipid classes. nih.gov

To analyze the total sterol content, which includes both free sterols and those esterified with fatty acids, a saponification step is necessary. researchgate.netfao.org This process involves alkaline hydrolysis, typically using a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solution (e.g., ethanol (B145695) or methanol). fao.orgaocs.orgmdpi.com The saponification reaction cleaves the ester bonds of sterol esters, liberating the free sterols. researchgate.netfao.org

Following saponification, the unsaponifiable fraction, which contains the free sterols, is extracted using an organic solvent. fao.org This fraction can then be further purified and analyzed. It is important to note that if the goal is to differentiate between free and esterified sterols, the saponification step is omitted in the initial analysis of the free sterol fraction. nih.gov For complex samples, particularly those from plant matrices containing steryl glycosides, a combination of acid and alkaline hydrolysis may be required to release all conjugated sterols. researchgate.netaocs.org

Table 1: Comparison of Hydrolysis Methods for Sterol Analysis

| Hydrolysis Method | Target Sterol Forms | Typical Reagents | Key Application |

|---|---|---|---|

| Alkaline Saponification | Free and Esterified Sterols | Potassium Hydroxide (KOH) in Ethanol/Methanol | Analysis of total sterols in refined oils and fats. researchgate.netaocs.org |

| Acid Hydrolysis followed by Saponification | Free, Esterified, and Glycosidic Sterols | Hydrochloric Acid (HCl), followed by KOH | Comprehensive analysis of sterols in complex plant matrices. researchgate.netaocs.org |

Solid-phase extraction (SPE) is a widely used chromatographic technique for the enrichment and purification of sterols from the crude lipid extract. researchgate.nettandfonline.com SPE offers a more rapid and efficient alternative to traditional methods like thin-layer chromatography (TLC). researchgate.net The principle of SPE involves passing the lipid extract through a cartridge containing a solid adsorbent, typically silica (B1680970) gel. tandfonline.comnih.gov

By using a sequence of solvents with varying polarities, different lipid classes can be selectively eluted. For instance, nonpolar compounds can be washed away with a nonpolar solvent, while the sterol fraction is subsequently eluted with a solvent of intermediate polarity. lipidmaps.org This process effectively separates sterols from other components of the unsaponifiable matter, such as hydrocarbons and other triterpenes, leading to a cleaner sample for subsequent chromatographic analysis. aocs.orgnih.gov SPE methods have been developed that allow for the separation of different classes of sterols, such as 4-desmethylsterols, 4-monomethylsterols, and 4,4'-dimethylsterols. aocs.orgresearchgate.net

Chromatographic Separation Techniques

Following extraction and purification, chromatographic techniques are employed to separate the individual sterol components within the prepared sample. Gas chromatography is a particularly powerful tool for the analysis of volatile sterol derivatives.

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a cornerstone for the separation, identification, and quantification of sterols. aocs.orgnih.gov For the analysis of sterols by GC, they are typically converted into more volatile derivatives to improve their chromatographic behavior. aocs.org Sterol acetates, including Cholest-8-en-3beta-ol, acetate, are amenable to GC analysis. oup.com The separation is achieved based on the differential partitioning of the analytes between a stationary phase within the GC column and a mobile gas phase. oup.com The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification when compared to authentic standards. aocs.org

The choice of the GC column's stationary phase is crucial for achieving optimal separation of complex sterol mixtures. nih.gov Different stationary phases, such as those based on polysiloxane or polyethylene (B3416737) glycol, can offer varying degrees of separation for isomeric sterols. nih.gov

Derivatization is a critical step in the GC analysis of sterols. The conversion of the hydroxyl group of sterols to an acetate ester significantly enhances their volatility, which is a prerequisite for GC analysis. aocs.org This is commonly achieved by reacting the sterol with acetic anhydride, often in the presence of a catalyst like pyridine. caltech.edu The resulting acetate derivatives, such as this compound, exhibit improved peak shapes and are more stable under GC conditions compared to their free sterol counterparts. aocs.orgcaltech.edu

While trimethylsilyl (B98337) (TMS) ether derivatives are also frequently used for sterol analysis by GC, acetate derivatives offer a reliable alternative. aocs.orgmdpi.com The choice between acetylation and silylation can depend on the specific analytical requirements and the complexity of the sterol mixture being analyzed. aocs.orgmdpi.com The derivatization process not only improves volatility but can also influence the fragmentation patterns in mass spectrometry, aiding in structural elucidation. mdpi.com

Table 2: Common Derivatization Reagents for GC Analysis of Sterols

| Derivative | Reagent(s) | Advantages |

|---|---|---|

| Acetate Ester | Acetic Anhydride, Pyridine | Increased volatility, stable derivatives, simple procedure. caltech.edu |

| Trimethylsilyl (TMS) Ether | BSTFA, TMCS | Increased volatility, good for hindered hydroxyl groups. aocs.org |

| Trifluoroacetate (B77799) Ester | Trifluoroacetic Anhydride (TFAA) | Enhanced electron affinity, specific MS fragmentation. mdpi.com |

Gas Chromatography (GC) Applications for Volatile Sterol Acetates

Column Selection and Temperature Programming for Optimized Resolution

In the gas chromatography (GC) of sterols and their derivatives, such as this compound, the choice of capillary column and the oven temperature program are critical for achieving optimal separation. Sterols are typically analyzed as their acetate or trimethylsilyl (TMS) ether derivatives to enhance their volatility and improve peak shape. aocs.orgspringernature.com

The selection of the stationary phase is dictated by the principle of "like dissolves like." sigmaaldrich.com For the separation of sterol acetates, which are relatively non-polar, a non-polar or mid-polarity column is generally the starting point. sigmaaldrich.comfishersci.com

Non-polar columns , such as those with a 100% dimethyl polysiloxane or a 5% phenyl-95% methyl polysiloxane stationary phase (e.g., DB-5), are widely used. aocs.orgsigmaaldrich.com These columns separate analytes primarily based on their boiling points. sigmaaldrich.com

Mid-polarity columns , like those containing 14% cyanopropyl-phenyl-methylpolysiloxane (e.g., DB-1701), can offer better resolution for separating saturated (stanols) from unsaturated (sterols) compounds. aocs.org For complex samples rich in Δ7-sterols, a higher-polarity column, such as one with a 65% dimethyl-35% diphenyl polysiloxane phase (DB-35), may be necessary. aocs.org

Even with high-resolution capillary columns, many sterol isomers have very similar retention times, which can lead to co-elution. pnas.orgresearchgate.net To overcome this, temperature programming is employed. This involves gradually increasing the column temperature during the analysis. alwsci.com A typical temperature program for sterol analysis includes:

An appropriate initial oven temperature that is low enough to allow for the separation of more volatile components. alwsci.com

A defined ramp rate (or multiple rates), measured in °C/min, that controls the speed of the temperature increase. alwsci.comdss.go.th

A final temperature that is high enough to ensure all components, including the least volatile ones, are eluted from the column. alwsci.comdss.go.th

This dynamic adjustment of temperature enhances peak separation, reduces baseline noise, shortens the total analysis time, and improves sensitivity for less volatile compounds. alwsci.com For instance, a GC oven program for analyzing free sterols might start at 130°C, ramp to 265°C at 20°C/min, and then increase more slowly at 3°C/min to 300°C. dss.go.th Optimization of these parameters is essential for resolving complex sterol mixtures. aocs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in complex mixtures, including sterols. nih.gov A significant advancement in this field is Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures than conventional HPLC. rjptonline.org This results in markedly improved resolution, greater sensitivity, and significantly faster analysis times. rjptonline.org For sterol analysis, UPLC can reduce analysis times from over 20-30 minutes with traditional HPLC to under 5 minutes, while providing superior separation of structurally similar compounds. rjptonline.orgresearchgate.net

Normal-Phase and Reverse-Phase Chromatographic Modes

Both normal-phase (NP) and reverse-phase (RP) HPLC modes are employed for the analysis of sterol acetates, with the choice depending on the specific separation goals.

Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. nih.gov Separation is based on the polarity of the analytes. NP-HPLC is particularly effective for separating sterols into classes and can resolve major sterol components from complex mixtures. researchgate.net

Reverse-Phase (RP-HPLC): This is the more common mode for sterol analysis. It utilizes a non-polar stationary phase, most frequently a C18 (octadecylsilane) column, and a polar mobile phase, such as acetonitrile/water or methanol/water mixtures. nih.govresearchgate.netnih.gov In RP-HPLC, separation occurs based on the hydrophobicity of the molecules. researchgate.net It is highly effective for separating individual sterols and their derivatives, including acetates. nih.gov

Chromatographic Resolution of Sterol Isomers and Derivatives

The analytical challenge in sterol analysis lies in their structural similarity, with many compounds existing as positional isomers or epimers, making their separation difficult. rsc.org High-resolution techniques are required to differentiate these closely related structures.

UPLC, with its enhanced efficiency, can achieve baseline separation of critical sterol pairs, such as campesterol (B1663852) and stigmasterol, which can be challenging with conventional HPLC. jascoinc.comjasco-global.com A powerful and specialized technique for resolving sterol isomers is silver ion HPLC (Ag+-HPLC) . This method uses a stationary phase impregnated with silver ions, which interact reversibly with the double bonds (π-electrons) in the sterol molecules. This provides exceptional separation of C27 sterols and their acetate derivatives based on the number and location of double bonds in the structure. pnas.org

The following table provides a summary of typical chromatographic conditions for sterol analysis.

Interactive Table: Chromatographic Conditions for Sterol Analysis| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detection | Key Application | Reference(s) |

|---|---|---|---|---|---|

| GC | 5% Phenyl-95% Methyl Polysiloxane (DB-5) | Helium/Hydrogen | FID, MS | General purpose, separation by boiling point | aocs.org, sigmaaldrich.com |

| GC | 14% Cyanopropyl-phenyl (DB-1701) | Helium/Hydrogen | FID, MS | Improved resolution of sterols and stanols | aocs.org |

| RP-UPLC | C18 (sub-2 µm particles) | Acetonitrile/Water Gradient | UV, MS | Fast, high-resolution separation of isomers | researchgate.net, jascoinc.com, jasco-global.com |

| NP-HPLC | Silica | n-Hexane/Isopropanol/Acetonitrile | UV, FLD | Separation by polarity; class separation | nih.gov, researchgate.net |

| Ag+-HPLC | Silver-impregnated silica | Organic Solvents | UV, MS | Unprecedented resolution of isomers based on unsaturation | pnas.org |

| SFC | Various packed columns | Supercritical CO₂ with modifiers | MS, UV | Fast, green alternative for sterol profiling | mdpi.com, diva-portal.org |

| HSCCC | Liquid-liquid system (no solid support) | Biphasic solvent system (e.g., heptane–acetonitrile–ethyl acetate) | UV | Preparative separation and purification of sterols | tandfonline.com, nih.gov, mdpi.com |

Advanced Chromatographic Methods (e.g., Supercritical Fluid Extraction/Chromatography, High-Speed Counter-Current Chromatography)

Beyond conventional GC and HPLC, advanced chromatographic methods offer unique advantages for the analysis and purification of sterols.

Supercritical Fluid Chromatography (SFC): This technique combines features of both GC and LC by using a supercritical fluid, typically carbon dioxide, as the mobile phase. mdpi.com Modifiers like methanol or ethanol can be added to alter the polarity. mdpi.com SFC is considered a "green" technology due to its reduced use of toxic organic solvents. When coupled with mass spectrometry (SFC-MS), it provides a fast, sensitive, and selective method for profiling phytosterols (B1254722) in various matrices. diva-portal.orgnih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding irreversible adsorption of the sample. tandfonline.commdpi.com It is an effective preparative technique for the separation and purification of phytosterols from crude extracts. tandfonline.comnih.gov By selecting an appropriate biphasic solvent system, HSCCC can yield high-purity fractions of individual sterols, which can then be subjected to further structural analysis. mdpi.comnih.govscilit.com

Spectroscopic and Mass Spectrometric Characterization

Following chromatographic separation, the definitive identification and structural elucidation of this compound rely on spectroscopic and mass spectrometric techniques. Mass spectrometry (MS), particularly when coupled with GC or LC, provides crucial information on molecular weight and fragmentation patterns. However, for complete and unambiguous structural assignment, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for the de novo structural elucidation of organic molecules, including complex sterols. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and stereochemistry of the molecule can be determined. researchgate.net The chemical structures of sterols purified by methods like HSCCC are routinely identified by NMR. nih.govscilit.com

For this compound, key structural features are revealed by their characteristic NMR signals:

¹H NMR: The proton spectrum reveals the number of different types of protons and their immediate electronic environment. The acetate methyl group protons appear as a sharp singlet. The proton at C-3, to which the acetate group is attached, is shifted downfield compared to its position in the free sterol. The position and multiplicity of signals for the olefinic protons and the angular methyl groups (C-18 and C-19) are diagnostic for the core sterol structure. researchgate.net

¹³C NMR: The carbon spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbonyl carbon of the acetate group, the C-3 carbon, and the olefinic carbons (C-8 and C-9) are highly informative. The location of the double bond at the Δ⁸ position significantly influences the chemical shifts of C-8, C-9, C-7, and C-14 compared to other isomers (e.g., Δ⁵ or Δ⁷ sterols). researchgate.net

Complete assignment of all proton and carbon signals is achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

The table below presents representative ¹H and ¹³C NMR chemical shift data for key nuclei in a sterol acetate with a Δ⁸ double bond, which are critical for the identification of this compound. researchgate.net

Interactive Table: Representative NMR Data for a Δ⁸-Sterol Acetate Moiety| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Comments | Reference(s) |

|---|---|---|---|---|

| 3 | ~4.6 (m) | ~73.6 | Signal for the proton at the ester linkage; shifted downfield. | researchgate.net |

| 8 | - | ~134.4 | Olefinic carbon; deshielded due to double bond. | researchgate.net |

| 9 | - | ~134.2 | Olefinic carbon; deshielded due to double bond. | researchgate.net |

| 18 | ~0.6 (s) | ~12.0 | Angular methyl group protons. | researchgate.net |

| 19 | ~0.9 (s) | ~13.4 | Angular methyl group protons. | researchgate.net |

| -OCOCH₃ | ~2.0 (s) | ~21.4 | Acetate methyl protons. | researchgate.net |

| -OCOCH₃ | - | ~170.5 | Acetate carbonyl carbon. | researchgate.net |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and the specific side-chain structure.

¹H NMR and ¹³C NMR Spectral Analysis of Sterol Acetates

The ¹H and ¹³C NMR spectra of this compound, exhibit characteristic signals that are diagnostic of its core structure and functional groups. In ¹H NMR, the proton at the C-3 position, bearing the acetate group, is shifted downfield relative to its unacetylated alcohol precursor due to the deshielding effect of the acetyl group. The methyl protons of the acetate group itself typically appear as a sharp singlet around 2.0 ppm. The angular methyl groups at C-18 and C-19 also give rise to characteristic singlet signals.

In ¹³C NMR, the presence of the acetate group is confirmed by signals for the carbonyl carbon (around 170-171 ppm) and the methyl carbon (around 21 ppm). The C-3 carbon is also shifted downfield upon acetylation. The double bond between C-8 and C-9 results in characteristic signals for these sp²-hybridized carbons in the olefinic region of the spectrum (typically 120-140 ppm). Complete assignment of all proton and carbon signals is essential for structural confirmation and is often achieved through a combination of one- and two-dimensional NMR experiments. Current time information in Madison County, US.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Sterol Acetates

Note: The following data is representative and compiled from analyses of similar sterol acetate structures. Actual chemical shifts for this compound may vary slightly based on solvent and experimental conditions.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Observations |

| H-3 | ~4.5-4.7 (m) | ~73-74 | Downfield shift due to acetate ester linkage. |

| Acetate CH₃ | ~2.03 (s) | ~21.4 | Characteristic sharp singlet for the acetate methyl protons. |

| Acetate C=O | - | ~170.5 | Carbonyl carbon of the acetate group. |

| C-8 | - | ~139-140 | sp²-hybridized carbon of the double bond. |

| C-9 | - | ~120-122 | sp²-hybridized carbon of the double bond. |

| C-18 (CH₃) | ~0.5-0.6 (s) | ~12-13 | Angular methyl group between rings C and D. |

| C-19 (CH₃) | ~0.8-0.9 (s) | ~18-19 | Angular methyl group between rings A and B. |

Data compiled from related sterol acetate structures. Current time information in Madison County, US.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information on the types and electronic environments of protons and carbons, 2D NMR techniques are indispensable for assembling the molecular structure. usask.caacs.org These experiments reveal correlations between nuclei, allowing for the definitive assignment of signals and the establishment of the compound's connectivity. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would reveal the correlation between the H-3 proton and the protons on C-2 and C-4, helping to confirm its position in the A-ring. It also helps trace the proton-proton coupling networks throughout the ring system and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). acs.orgresearchgate.net An HSQC spectrum is crucial for assigning the ¹³C signals for all protonated carbons by linking them to their already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework. It detects longer-range correlations between protons and carbons, typically over two to three bonds. acs.org This allows for the connection of structural fragments that lack direct proton-proton couplings. For instance, the protons of the C-19 methyl group would show correlations to the quaternary C-10 and other nearby carbons (C-1, C-5, C-9), while the C-18 methyl protons would correlate to C-12, C-13, C-14, and C-17. These correlations are essential for piecing together the entire tetracyclic sterol nucleus. nih.gov

Interpretation of Substituent-Induced Chemical Shifts in Sterol Acetates

The chemical shifts observed in NMR spectra are highly sensitive to the local electronic environment. The introduction or modification of a functional group causes predictable changes in the chemical shifts of nearby nuclei, an effect known as substituent-induced chemical shift (SCS).

The acetylation of the 3β-hydroxyl group is a prime example. This functionalization causes a significant downfield shift (deshielding) of the H-3 proton signal by approximately 1 ppm compared to the free sterol. The attached carbon, C-3, also experiences a downfield shift, while the adjacent carbons, C-2 and C-4, are typically shifted slightly upfield.

The position of the double bond at Δ⁸ also has a profound impact. It directly determines the chemical shifts of the olefinic carbons C-8 and C-9. Furthermore, it influences the shifts of the adjacent allylic carbons (C-7, C-14) and the angular methyl groups (C-18, C-19), providing key data points that help differentiate it from other positional isomers, such as those with a Δ⁵ or Δ⁷ double bond.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information on the molecular weight of a compound and offers structural clues based on its fragmentation patterns. researchgate.net For sterols, which can have numerous isomers, MS is often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). researchgate.net

Electron Ionization (EI) Mass Spectrometry for Volatile Derivatives and Diagnostic Fragment Ions

Electron Ionization (EI) is a hard ionization technique typically used with GC-MS for the analysis of volatile compounds. Sterol acetates are sufficiently volatile for this analysis. The high energy of EI (typically 70 eV) causes extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.

For this compound, a key fragmentation pathway is the neutral loss of the acetate group as acetic acid (CH₃COOH), which has a mass of 60 Da. This results in a prominent ion at [M-60]⁺. Further fragmentation of the sterol backbone provides diagnostic ions that are characteristic of the cholestane (B1235564) skeleton. researchgate.net Cleavages in the D-ring are common, leading to the loss of the side chain and parts of the ring. researchgate.net The pattern of these fragment ions can help in identifying the core sterol structure. researchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for Polar Sterols and Conjugates

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly coupled with LC-MS. They are particularly well-suited for analyzing more polar, less volatile compounds without derivatization. nih.gov

ESI is ideal for polar molecules and tends to produce adduct ions, such as protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or ammonium (B1175870) adducts [M+NH₄]⁺, with minimal in-source fragmentation. mun.canih.gov This is highly advantageous for unequivocally determining the molecular weight of the intact sterol acetate.

APCI is better suited for less polar compounds than ESI and often produces a protonated molecule [M+H]⁺. usask.ca However, a common observation in the APCI analysis of sterols is the in-source loss of a water molecule, leading to a prominent [M+H-H₂O]⁺ ion. usask.cafrontiersin.org For sterol acetates, this would correspond to an [M+H-CH₃COOH]⁺ ion. The choice between ESI and APCI often depends on optimizing the signal intensity for the specific analyte. nih.gov

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural detail by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. mun.ca This technique is exceptionally useful for distinguishing between closely related isomers that might produce similar full-scan mass spectra. acs.orgmdpi.com

In a typical MS/MS experiment for this compound, the intact molecular ion (e.g., [M+H]⁺ from ESI) would be isolated in the mass spectrometer. This precursor ion is then fragmented through collision-induced dissociation (CID). The resulting product ion spectrum is characteristic of the precursor's structure. The specific fragmentation pathways, particularly those involving the sterol rings, can be dependent on the position of the double bond. By comparing the MS/MS spectra of different sterol acetate isomers, unique fragment ions or differences in the relative abundance of common fragments can be identified, allowing for their unambiguous differentiation. researchgate.netfrontiersin.org This level of detail is often crucial for confirming the Δ⁸ position of the double bond, distinguishing it from other possibilities like Δ⁷ or Δ¹⁴.

Integration of Multi-Omics Approaches in Sterol Profiling and Pathway Analysis

While lipidomics provides a detailed snapshot of the sterol composition within a biological system, a deeper understanding of the functional implications of sterol profiles requires integrating this data with other molecular information. creative-proteomics.com Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the biological pathways and regulatory networks that govern sterol metabolism. creative-proteomics.comfrontiersin.orgmdpi.com This systems-level analysis is crucial for moving beyond simple quantification to elucidating the complex roles of sterols like this compound in health and disease. researchgate.net

Integrating Lipidomics with Transcriptomics

A powerful and common strategy is the integration of lipidomics with transcriptomics (the study of all RNA transcripts). mdpi.com This approach allows researchers to correlate changes in the abundance of specific sterols with the expression levels of genes encoding enzymes and regulatory proteins involved in their metabolism. creative-proteomics.commdpi.com For example, an integrated analysis of clear cell renal cell carcinoma revealed that observed accumulations of polyunsaturated fatty acids were consistent with the increased expression of genes involved in fatty acid synthesis and elongation, such as stearoyl-CoA desaturase (SCD1). mdpi.com Similarly, in a study on host defense in Drosophila, an integrated transcriptomic and lipidomic analysis identified that the level of ergosterol (B1671047), the primary sterol in flies, increased significantly upon bacterial infection, revealing its previously unknown role in the immune response. nih.gov This combined analysis can effectively map out the transcriptional regulation of lipid metabolic pathways. creative-proteomics.com

Integrating Lipidomics with Genomics and Other Omics

Integrating lipidomics with genomics can identify genetic variants that influence sterol levels through metabolite Genome-Wide Association Studies (mGWAS). researchgate.netcreative-proteomics.com This can link specific genes and pathways to disease risk. nih.gov The further integration with proteomics can reveal the effects of genetic variants on protein levels and identify post-translational modifications and protein-lipid interactions that are not apparent from transcriptomic data alone. creative-proteomics.comnih.gov Combining multiple omics datasets provides complementary information, allowing for the construction of comprehensive models of metabolic pathways and regulatory networks. frontiersin.orgnih.gov For instance, an integrative analysis of genes and metabolites in NAFLD and NASH identified the ABCC and SLC transporter pathways as central to the disease's pathophysiology. nih.gov

This multi-faceted approach facilitates a systems-level understanding, enabling the identification of biomarkers for disease diagnosis, the elucidation of molecular mechanisms, and the discovery of novel therapeutic targets. creative-proteomics.commdpi.com

The table below outlines examples of multi-omics integrations and their applications in sterol and lipid research.

| Integrated Disciplines | Analytical Goal | Example Research Finding | Citations |

| Lipidomics + Transcriptomics | To link lipid abundance with gene expression. | In clear cell renal cell carcinoma, altered fatty acid levels were correlated with increased expression of genes involved in fatty acid uptake and synthesis (ACLY, CD36, SCD1). | mdpi.com |

| Lipidomics + Transcriptomics | To understand metabolic response to stimuli. | In Drosophila, bacterial infection was shown to increase ergosterol levels, and transcriptomics identified the associated immune pathway regulation. | nih.gov |

| Genomics + Lipidomics (mGWAS) | To identify genetic loci controlling lipid levels. | GWAS studies have identified numerous genetic loci associated with sphingolipid metabolic pathways, linking specific genes to lipid concentrations in plasma. | researchgate.net |

| Multi-omics (Genomics, Metabolomics, etc.) | To improve disease diagnosis and understanding. | Combining genetic data (rs738409 SNP) with metabolic parameters improved the diagnostic accuracy for Non-Alcoholic Fatty Liver Disease (NAFLD). | nih.gov |

Advanced Research Perspectives and Future Directions Pertaining to Cholest 8 En 3beta Ol, Acetate

The study of sterol metabolism is a rapidly advancing field, with new discoveries continually reshaping our understanding of the diverse roles these molecules play in biology. Cholest-8-en-3beta-ol, acetate (B1210297), as a specific sterol ester, sits (B43327) at the crossroads of several key areas of research. The following sections explore advanced research perspectives and future directions that are poised to deepen our knowledge of this and other related sterol acetates.

Q & A

Basic Research Questions

Q. How can researchers structurally characterize Cholest-8-en-3β-ol, acetate and confirm its purity in synthetic preparations?

- Methodology :

- Spectroscopic Analysis : Use H and C NMR to verify the acetyl group (δ ~2.0 ppm for CHCOO) and the sterol backbone. Compare chemical shifts with reference data from NIST or Beilstein .

- Mass Spectrometry (MS) : Confirm molecular weight (428.6902 g/mol) via high-resolution MS. Fragmentation patterns should align with sterol-acetate derivatives .

- Chromatography : Employ HPLC with UV detection (205–210 nm) or GC-MS for purity assessment. Retention indices should match authenticated standards .

- Purity Criteria :

- Melting point consistency (literature values: ~114–116°C) and ≥95% purity via integration of NMR/GC peaks .

Q. What analytical techniques are optimal for quantifying Cholest-8-en-3β-ol, acetate in biological matrices (e.g., plasma, cell membranes)?

- Recommended Techniques :

- Validation Steps : Include spike-recovery tests (85–115% recovery) and calibration curves (R > 0.99) .

Q. What is the biochemical significance of Cholest-8-en-3β-ol, acetate in lipid metabolism studies?

- Key Roles :

- Acts as a stable cholesterol ester analog for tracking intracellular lipid transport .

- Modulates membrane fluidity in lipid rafts due to its acetyl group reducing hydrogen-bonding capacity compared to free cholesterol .

- Experimental Applications :

- Use fluorescently tagged derivatives (e.g., BODIPY-labeled) to visualize subcellular localization via confocal microscopy .

Advanced Research Questions

Q. How can researchers address solubility challenges when designing experiments to study Cholest-8-en-3β-ol, acetate in aqueous systems?

- Strategies :

- Liposome Encapsulation : Prepare phosphatidylcholine liposomes (e.g., DOPC:DOPE 7:3) to incorporate the compound into bilayer membranes .

- Cyclodextrin Complexation : Use methyl-β-cyclodextrin (5–10 mM) to enhance solubility in cell culture media .

- Solvent Systems : Dissolve in ethanol (<0.1% v/v) or DMSO for in vitro assays; validate solvent effects via negative controls .

Q. How should contradictions in reported bioactivity data (e.g., pro- vs. anti-inflammatory effects) be resolved?

- Critical Analysis Framework :

- Purity Verification : Re-examine studies for purity data (e.g., NMR/MS traces) to rule out contaminants .

- Model Systems : Compare results across cell lines (e.g., RAW264.7 vs. primary macrophages) and species (human vs. murine) .

- Dose-Response Curves : Ensure linearity in activity (e.g., 1–100 µM) and check for off-target effects (e.g., cytotoxicity at high doses) .

Q. What advanced methodologies can elucidate the role of Cholest-8-en-3β-ol, acetate in cholesterol biosynthesis pathways?

- Isotopic Labeling : Synthesize C-labeled derivatives to track metabolic flux via LC-MS/MS .

- Gene Knockdown : Use siRNA targeting sterol transporters (e.g., NPC1, ABCA1) to assess the compound’s impact on cholesterol efflux .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict effects on membrane curvature and protein recruitment .

Methodological Best Practices

-

Data Reproducibility :

- Follow Beilstein Journal guidelines for experimental details: report solvent ratios, incubation times, and instrument parameters (e.g., GC temperature gradients) .

- Deposit raw data (e.g., NMR spectra, chromatograms) in open-access repositories for peer validation .

-

Contradiction Management :

- Use meta-analysis tools (e.g., RevMan) to statistically synthesize conflicting results, accounting for study heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.